molecular formula C22H27NO11 B2733163 Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate CAS No. 1094684-62-4

Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate

Cat. No.: B2733163
CAS No.: 1094684-62-4
M. Wt: 481.454
InChI Key: UFGDRADYRWUNPD-UHFFFAOYSA-N
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Description

Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate, often recognized for its intricate structure, is a notable compound with diverse applications in multiple scientific fields. This article delves into its synthesis, chemical reactions, and broad utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate typically involves multi-step procedures that include protection and deprotection of functional groups. The primary synthetic route starts with benzoic acid derivates, progressing through esterification and acylation reactions under controlled conditions involving specific catalysts and solvents.

Industrial Production Methods

Industrial production scales up these reactions with optimized conditions for higher yields and purity. Processes often incorporate continuous flow reactors and advanced purification techniques like chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate is known to engage in various chemical reactions, including:

  • Oxidation: : Utilizing oxidizing agents to modify its functional groups.

  • Reduction: : Interaction with reducing agents, leading to different derivative formations.

  • Substitution: : Electrophilic and nucleophilic substitution reactions altering its structure.

Common Reagents and Conditions

Reagents commonly involved include acetic anhydride for acetylation, sodium borohydride for reductions, and strong acids or bases facilitating substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these processes.

Major Products Formed

The resulting products from these reactions depend on the specific reagents and conditions, typically yielding various substituted derivatives and modified benzoxan compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor in organic synthesis for developing complex molecules. Its functional groups provide diverse chemical manipulation opportunities.

Biology

In biological contexts, Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate has been studied for its potential biochemical interactions and influence on cellular processes.

Medicine

Medicinal research explores its role in drug design, particularly in formulating compounds with improved bioavailability and targeted therapeutic effects.

Industry

Industrially, it finds use in manufacturing high-performance materials and as an intermediate in producing specialized chemicals.

Mechanism of Action

The compound's effects hinge on its ability to interact with specific molecular targets. Its esters and amido groups engage in biochemical pathways, potentially inhibiting or activating enzymes and proteins integral to physiological processes. Its unique structure allows it to fit into binding sites of various biological targets, influencing their activity.

Comparison with Similar Compounds

Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate stands out due to its multi-functional groups allowing extensive modifications. Similar compounds might include other benzoates and benzoxan derivatives but lack the same level of versatility and application scope.

Conclusion

This compound is a compound with remarkable potential and applications. From synthesis to its role in scientific research, its complex structure provides a rich avenue for discovery and innovation. Its comparison with similar compounds highlights its unique place in the chemical and industrial landscapes.

Properties

IUPAC Name

methyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO11/c1-11(24)23-18-20(32-14(4)27)19(31-13(3)26)17(10-30-12(2)25)34-22(18)33-16-9-7-6-8-15(16)21(28)29-5/h6-9,17-20,22H,10H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGDRADYRWUNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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